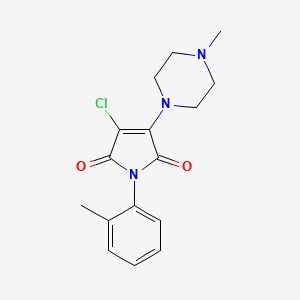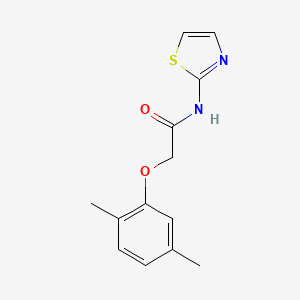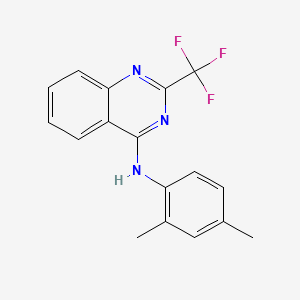
3-chloro-1-(2-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis:Synthesis of compounds structurally similar to the one often involves multi-step organic reactions. For instance, Nitta et al. (2005) describe the synthesis of related compounds through reactions involving aryl isocyanates and heterocyclization reactions (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005).
Molecular Structure Analysis:The molecular structure of these compounds is crucial in determining their properties. For example, Weatherhead-Kloster et al. (2005) studied the crystal engineering of a similar 1,4-piperazine-2,5-dione, revealing the importance of hydrogen bonding and molecular packing in influencing the compound's properties (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).
Chemical Reactions and Properties:These compounds can undergo various chemical reactions, often influenced by their molecular structure. For instance, some related compounds have shown photo-induced autorecycling oxidation properties, as described by Nitta et al. (2005) (Nitta et al., 2005).
Physical Properties Analysis:The physical properties of such compounds, like solubility and melting points, are influenced by their molecular structure. Zhang and Tieke (2008) discuss the solubility and fluorescence properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are related to the compound (Zhang & Tieke, 2008).
Chemical Properties Analysis:The chemical behavior, such as reactivity and stability, is crucial in understanding these compounds. Muszalska et al. (2015) conducted a study on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, revealing insights into their stability under various conditions (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).
Propriétés
IUPAC Name |
3-chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-5-3-4-6-12(11)20-15(21)13(17)14(16(20)22)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEYVMPSDMHSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5529171.png)
![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)

![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)


![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)
![3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5529263.png)
![(3R*,4S*)-1-[(2-chloro-4,5-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5529274.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)